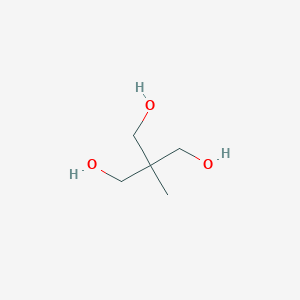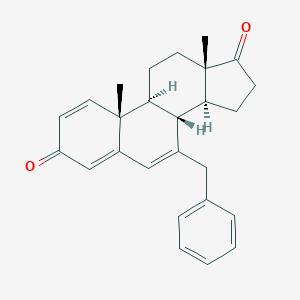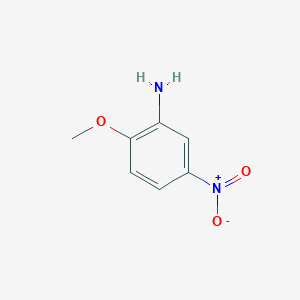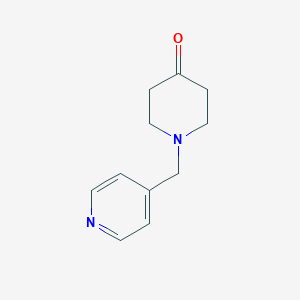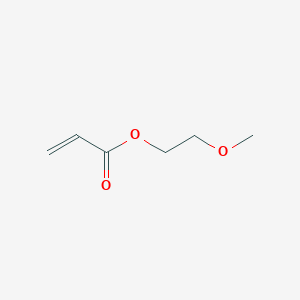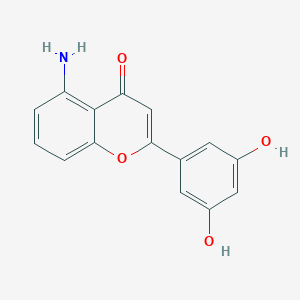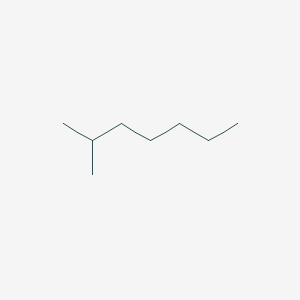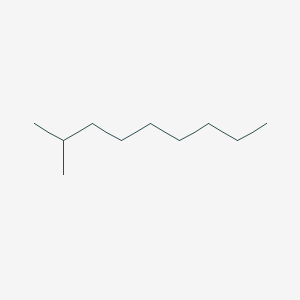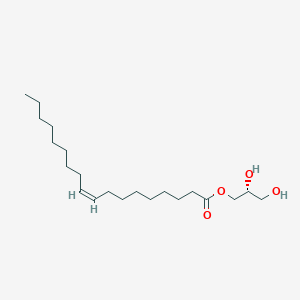
Monoolein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoolein is a chemical compound with the molecular formula C21H40O4 It is an ester formed from the reaction between a dihydroxypropyl group and an octadecenoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Monoolein typically involves the esterification of (9z)-Octadec-9-enoic acid with (2r)-2,3-Dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Monoolein can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
Monoolein has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and enzyme interactions.
Industry: It is used in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of Monoolein involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active components that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2r)-2,3-Dihydroxypropyl (9z,12z)-Octadeca-9,12-dienoate
- (2r)-2,3-Dihydroxypropyl (9z,12z,15z)-Octadeca-9,12,15-trienoate
Uniqueness
Monoolein is unique due to its specific structural configuration and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
129731-08-4 |
|---|---|
Formule moléculaire |
C21H40O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
[(2R)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |
Clé InChI |
RZRNAYUHWVFMIP-GDCKJWNLSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





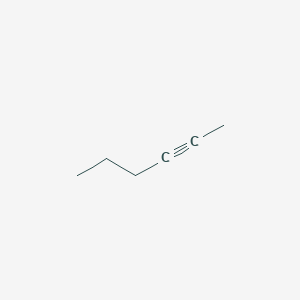
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)

